

A Comparative Guide to the Applications of Bis[(pinacolato)boryl]methane

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Compound of Interest

Compound Name: Bis[(pinacolato)boryl]methane

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Bis[(pinacolato)boryl]methane, a geminal diboronic ester, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique structure, where two boronate groups are attached to the same carbon atom, allows for sequential and chemoselective functionalization, providing a valuable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its key applications, offering a comparative analysis of its performance against other synthetic alternatives where data is available, detailed experimental protocols for seminal reactions, and visual representations of reaction workflows.

Performance in Key Synthetic Transformations

Bis[(pinacolato)boryl]methane has demonstrated significant utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications span from traditional cross-coupling reactions to more complex cascade processes, offering advantages in terms of stability, reactivity, and stereoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most prominent applications of **bis[(pinacolato)boryl]methane** is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. It serves as a key building block for the synthesis of enantioenriched secondary boronate esters, which are valuable intermediates in the synthesis of chiral molecules.

Table 1: Performance of **Bis[(pinacolato)boryl]methane** in Palladium-Catalyzed Allylation

Entry	Alkene Substrate	Oxidant	Ligand	Solvent	Temp (°C)	Yield (%)	Reference
1	Styrene	PhI(OAc) ₂	PPh ₃	Dioxane	80	85	[1]
2	4-Methylstyrene	PhI(OAc) ₂	PPh ₃	Dioxane	80	89	[1]
3	4-Methoxystyrene	PhI(OAc) ₂	PPh ₃	Dioxane	80	82	[1]
4	4-Chlorostyrene	PhI(OAc) ₂	PPh ₃	Dioxane	80	75	[1]
5	1-Octene	PhI(OAc) ₂	PPh ₃	Dioxane	80	65	[1]

This table summarizes the yields for the palladium-catalyzed oxidative allylation of various alkenes with **bis[(pinacolato)boryl]methane**. Direct comparative data with other gem-diborylalkanes under identical conditions is limited in the reviewed literature.

Iridium-Catalyzed Asymmetric Allylation

Bis[(pinacolato)boryl]methane is a key reagent in the iridium-catalyzed asymmetric allylation for the synthesis of enantioenriched homoallylic organoboronic esters.[2][3] This transformation is significant for its ability to introduce a chiral center with high enantioselectivity.

Table 2: Enantioselective Iridium-Catalyzed Allylation with **Bis[(pinacolato)boryl]methane**

Entry	Allylic Carbonate	Ligand	Ag Salt	Solvent	Yield (%)	ee (%)	Reference
1	Cinnamyl methyl carbonate	(S)-BINAP	AgOAc	THF	92	95	[2]
2	(E)-Hex-2-en-1-yl methyl carbonate	(S)-BINAP	AgOAc	THF	85	93	[2]
3	Geranyl methyl carbonate	(S)-BINAP	AgOAc	THF	78	90	[2]

ee = enantiomeric excess. This table highlights the high yields and enantioselectivities achieved in the iridium-catalyzed asymmetric allylation using **bis[(pinacolato)boryl]methane**. Comparative data with alternative methylenebis(boronates) for this specific asymmetric transformation is not readily available in the literature.

Experimental Protocols

General Procedure for Palladium-Catalyzed Oxidative Allylation of Alkenes with Bis[(pinacolato)boryl]methane[1]

To a dried Schlenk tube are added Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), PPh₃ (13.1 mg, 0.05 mmol, 10 mol%), **bis[(pinacolato)boryl]methane** (160.8 mg, 0.6 mmol), and PhI(OAc)₂ (193.2 mg, 0.6 mmol). The tube is evacuated and backfilled with argon three times. Then, the alkene (0.5 mmol) and anhydrous dioxane (2.0 mL) are added via syringe. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified

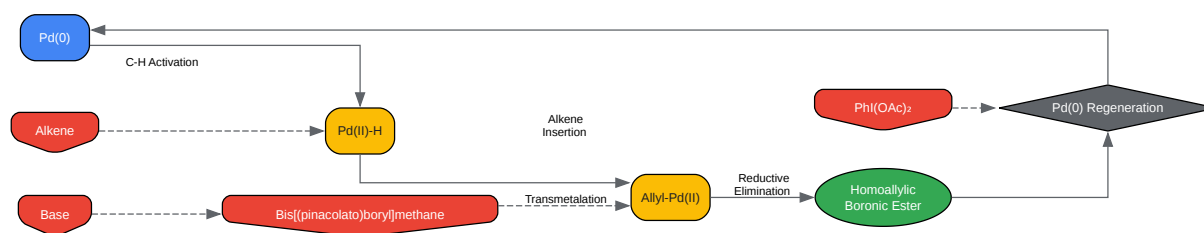
by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired homoallylic boronic ester.

General Procedure for Silver-Assisted, Iridium-Catalyzed Asymmetric Allylation of Allylic Carbonates with Bis[(pinacolato)boryl]methane[2]

In a glovebox, $[\text{Ir}(\text{COD})\text{Cl}]_2$ (3.4 mg, 0.005 mmol, 2 mol% Ir) and (S)-BINAP (6.2 mg, 0.01 mmol, 4 mol%) are added to a vial. Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 10 minutes. In a separate vial, **bis[(pinacolato)boryl]methane** (80.4 mg, 0.3 mmol), LiOtBu (24.0 mg, 0.3 mmol), and AgOAc (1.7 mg, 0.01 mmol, 4 mol%) are mixed. The catalyst solution is then transferred to the vial containing the reagents, followed by the addition of the allylic carbonate (0.25 mmol). The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with saturated aqueous NH_4Cl solution and extracted with Et_2O . The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated. The residue is purified by flash chromatography on silica gel to give the enantioenriched homoallylic organoboronic ester.

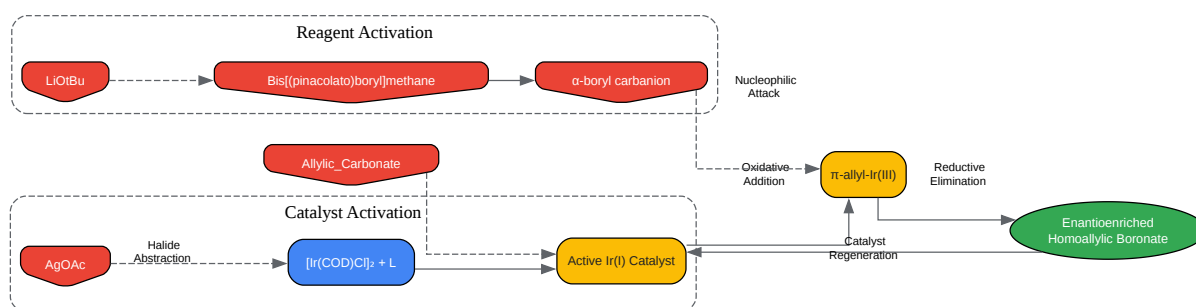
Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and experimental workflows for key applications of **bis[(pinacolato)boryl]methane**.



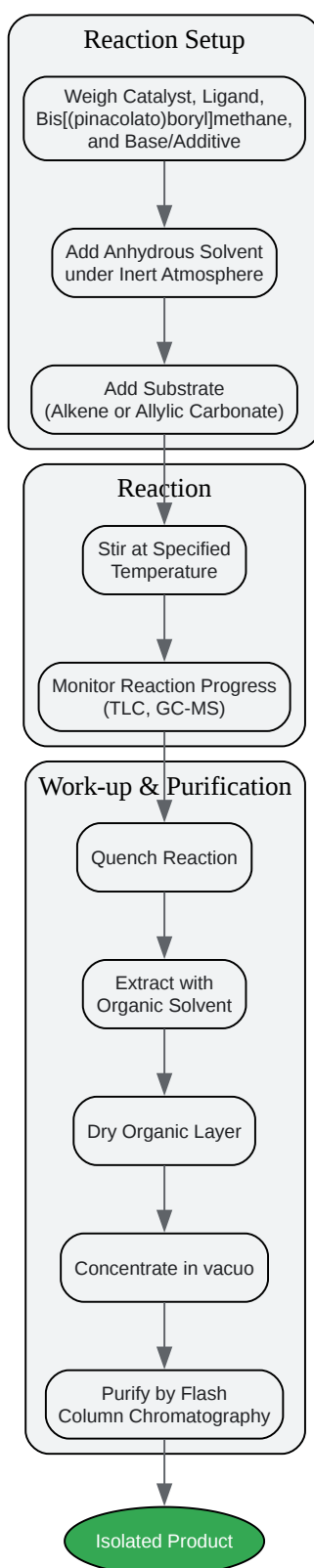
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Caption: Proposed catalytic cycle for the Palladium-Catalyzed Oxidative Allylation.



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Caption: Catalytic cycle for Iridium-Catalyzed Asymmetric Allylation.



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Caption: General experimental workflow for cross-coupling reactions.

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